
1H-pyrrole-2,3,4,5-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3,4,5-tetracarboxylic acid is a heterocyclic organic compound with the molecular formula C8H3NO8. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its four carboxylic acid groups attached to the pyrrole ring, making it highly functionalized and reactive.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid can be synthesized through the oxidation of eumelanin degradation products. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent under controlled conditions. The reaction typically requires low concentrations of H2O2 (ranging from 1.9% to 12%) and short incubation times (15 to 60 minutes) to achieve the desired product .
Industrial Production Methods: The use of liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is essential for the purification and analysis of the compound .
化学反応の分析
Types of Reactions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of eumelanin degradation products, indicating its susceptibility to further oxidative processes
Substitution: The presence of multiple carboxylic acid groups allows for substitution reactions, where these groups can be modified or replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for the oxidation of eumelanin to produce this compound
Catalysts: Various catalysts may be employed to facilitate substitution reactions, depending on the desired modifications.
Major Products:
Oxidation Products: The primary product of eumelanin oxidation is this compound
Substitution Products: Depending on the reagents used, substitution reactions can yield a variety of derivatives with modified functional groups.
科学的研究の応用
1H-Pyrrole-2,3,4,5-tetracarboxylic acid has several scientific research applications, including:
Forensic Toxicology: It serves as a marker for oxidative hair treatment, helping to detect hair adulteration attempts through bleaching
Analytical Chemistry: The compound’s unique structure and reactivity make it valuable for developing analytical methods and studying chemical reactions.
Biological Studies: Its role in eumelanin degradation provides insights into melanin chemistry and related biological processes.
作用機序
The mechanism of action of 1H-pyrrole-2,3,4,5-tetracarboxylic acid primarily involves its formation through the oxidation of eumelanin. The compound’s multiple carboxylic acid groups contribute to its reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved in its effects are still under investigation, but its role as an oxidation marker highlights its significance in forensic and analytical applications .
類似化合物との比較
1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA): Another eumelanin degradation product used as a marker for oxidative hair treatment
1H-Pyrrole-2,3,4-tricarboxylic acid (isoPTCA): Similar to PTCA, this compound is also formed through eumelanin oxidation
Uniqueness: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide higher functionality and reactivity compared to its tricarboxylic counterparts. This makes it a more sensitive marker for detecting oxidative processes and hair adulteration attempts .
特性
CAS番号 |
954-18-7 |
|---|---|
分子式 |
C8H5NO8 |
分子量 |
243.13 g/mol |
IUPAC名 |
1H-pyrrole-2,3,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C8H5NO8/c10-5(11)1-2(6(12)13)4(8(16)17)9-3(1)7(14)15/h9H,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
VRAMBVNDRDGAQP-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


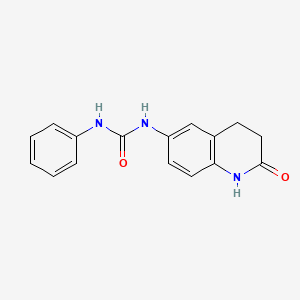

![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
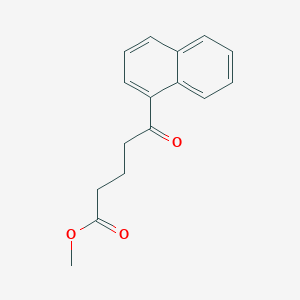
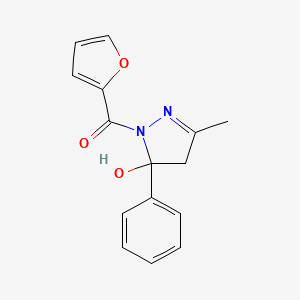
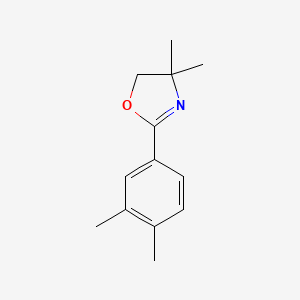
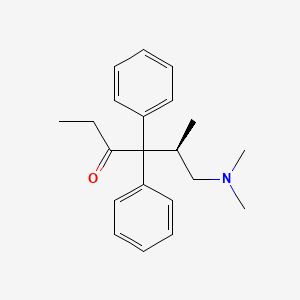
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
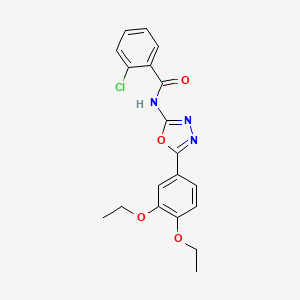
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
